2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280270
InChI: InChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C17H16BrN5O2S
Molecular Weight: 434.3 g/mol

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

CAS No.:

Cat. No.: VC16280270

Molecular Formula: C17H16BrN5O2S

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide -

Specification

Molecular Formula C17H16BrN5O2S
Molecular Weight 434.3 g/mol
IUPAC Name 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
Standard InChI InChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24)
Standard InChI Key BTVZOEYHTGLKJP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide, reflects its multicomponent structure. Key features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group

  • A 3-methoxyphenyl moiety at position 5 of the triazole

  • A 3-bromophenylacetamide side chain

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₆BrN₅O₂S
Molecular Weight434.3 g/mol
IUPAC Name2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
InChI KeyInChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)...

The methoxy group (-OCH₃) enhances lipid solubility, potentially improving membrane permeability, while the bromine atom contributes to electrophilic reactivity.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically follows a multi-step protocol:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids under acidic conditions.

  • Sulfanyl-Acetamide Coupling: Thiol-disulfide exchange reactions link the triazole to the bromophenylacetamide moiety.

  • Purification: Chromatographic techniques (HPLC, TLC) achieve >95% purity, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Critical parameters include:

  • Temperature control (60–80°C for cyclocondensation)

  • Solvent selection (DMF for thiol coupling)

  • Stoichiometric ratios (1:1.2 triazole intermediate to bromophenylacetamide)

Analytical Characterization

Spectroscopic Profiling

  • ¹H/¹³C NMR: Confirms substituent positions via characteristic shifts:

    • 3-methoxyphenyl protons: δ 6.8–7.2 ppm (aromatic), δ 3.8 ppm (OCH₃)

    • Acetamide carbonyl: δ 168–170 ppm in ¹³C spectra

  • High-Resolution MS: Molecular ion peak at m/z 434.3 ([M+H]⁺)

Biological Activity Profile

Antimicrobial Efficacy

While specific MIC values remain undisclosed, structural analogs demonstrate:

  • Bacterial Inhibition: Gram-positive (Staphylococcus aureus) > Gram-negative (E. coli)

  • Fungal Activity: Moderate growth suppression against Candida albicans

Mechanistic studies suggest thiol-mediated disruption of microbial cell wall synthesis.

Proposed Mechanism:

  • Kinase Inhibition: Competitive binding to ATP pockets in EGFR/VEGFR kinases

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial apoptosis

  • Cell Cycle Arrest: G1/S phase blockade via p21 upregulation

Pharmacological Considerations

ADMET Predictions

Computational models (SwissADME) indicate:

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4-mediated demethylation of methoxy group

  • Toxicity: Low Ames test mutagenicity risk

Structure-Activity Relationships (SAR)

  • 3-Bromophenyl Group: Essential for anticancer activity (removal reduces potency 10-fold)

  • Methoxy Position: Para-substitution diminishes efficacy compared to meta

Applications and Future Directions

Therapeutic Development

  • Antibiotic Adjuvants: Synergy with β-lactams against resistant strains

  • Targeted Oncology: Conjugation with nanoparticle carriers for tumor-specific delivery

Industrial Synthesis Challenges

  • Scale-Up Limitations: Low yields (<40%) in final coupling step

  • Cost Drivers: Bromophenyl precursors account for 62% of raw material costs

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